Product packaging for Levonadifloxacin(Cat. No.:CAS No. 154357-42-3)

Levonadifloxacin

Cat. No.: B139917
CAS No.: 154357-42-3
M. Wt: 360.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzquinolizine Fluoroquinolones and Their Significance

Levonadifloxacin belongs to the benzoquinolizine subclass of fluoroquinolone antibiotics. vjim.orgnih.govnih.gov Fluoroquinolones as a class exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. patsnap.comemrok.co.innih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. patsnap.comnih.gov

The significance of the benzoquinolizine subclass lies in its potent and broad-spectrum activity, especially against difficult-to-treat Gram-positive bacteria. nih.govnih.gov A key feature of this compound is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains that are also resistant to other quinolones. vjim.orgekb.egjcdr.net Structurally, this compound differs from many other fluoroquinolones by its benzoquinolizine core and a non-basic hydroxypiperidine side chain. vjim.org This unique structure is associated with a differentiated mechanism of action; in S. aureus, it shows a preferential affinity for DNA gyrase over topoisomerase IV, which is the primary target for most other quinolones in Gram-positive bacteria. nih.govjcdr.net This allows this compound to overcome resistance that has developed due to mutations in the topoisomerase IV enzyme. jcdr.net Furthermore, its non-basic side chain allows the molecule to remain un-ionized in acidic environments, enhancing its penetration into bacterial cells and its activity in settings such as intracellular infections and abscesses. nih.gov

Historical Context of this compound Development and Discovery

This compound, also referred to as WCK 771, is a novel chemical entity developed by the Indian pharmaceutical and biotechnology company Wockhardt. vjim.orgresearchgate.netwockhardt.comwockhardt.com It is the chemically pure S-(-)-enantiomer of the racemic fluoroquinolone nadifloxacin, which had been used topically for skin infections. researchgate.netwikipedia.orgncats.io The S-(-) isomer was found to be two to four times more active than the racemic mixture. ncats.io

The development of a systemic formulation of this molecule was initially hampered by poor solubility. nih.gov Wockhardt's research program aimed to overcome this limitation to create a potent, broad-spectrum antibiotic with efficacy against multi-drug-resistant (MDR) pathogens. wockhardt.comnih.gov This effort, spanning more than a decade, led to the creation of two formulations. wockhardt.com An intravenous formulation was developed as an L-arginine salt of this compound (WCK 771) to improve solubility for parenteral administration. nih.govnih.gov To provide an oral therapeutic option and facilitate seamless intravenous-to-oral switch therapy, a prodrug, alathis compound (B1665202) (WCK 2349), was developed. nih.govwockhardt.comwockhardt.com Alathis compound is the L-alanine ester prodrug of this compound, which demonstrates high oral bioavailability. wockhardt.comwockhardt.comwikipedia.org The extensive research and development process included numerous preclinical studies and multiple phases of clinical trials to establish its profile. nih.govdovepress.com

Current Position in the Antimicrobial Landscape

This compound has secured a definitive place in the antimicrobial armamentarium, having received approval from the Indian drug regulator. vjim.org It is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI), including diabetic foot infections and cases with concurrent bacteremia. patsnap.comijirms.inresearchgate.nethenryford.com

Its primary role is as a therapeutic agent for infections caused by MDR Gram-positive organisms, most notably MRSA. ekb.egnih.gov The drug has demonstrated potent activity against a wide array of resistant staphylococcal phenotypes, including quinolone-resistant S. aureus (QRSA), vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA). vjim.orgnih.govncats.ionih.gov Phase 3 clinical trials have demonstrated that this compound is non-inferior to linezolid (B1675486), a key antibiotic for MRSA infections, in treating ABSSSI. jcdr.netresearchgate.netemrok.co.in

The clinical utility of this compound extends beyond skin infections. Its broad spectrum of activity encompasses other significant pathogens, such as Streptococcus pyogenes, Streptococcus pneumoniae, and some atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. nih.govijirms.inasm.org This, combined with excellent penetration into lung tissues, positions it as a promising candidate for managing community-acquired bacterial pneumonia (CABP). dovepress.comijirms.inasm.org In an era of increasing antimicrobial resistance, this compound is considered a valuable addition for treating complex bacterial infections, offering a new option for clinicians facing limited choices for MDR pathogens. jcdr.netapollopharmacy.in

Detailed Research Findings

The potency of this compound has been quantified in numerous in vitro studies, which measure the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth. A lower MIC value indicates greater potency.

Table 1: In Vitro Activity of this compound and Comparators Against Staphylococcus aureus This table displays the MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of the tested bacterial isolates, respectively.

Organism/ConditionAntibioticMIC50 (mg/L)MIC90 (mg/L)Source(s)
S. aureus (All isolates, n=793) This compound0.250.5 nih.gov
Levofloxacin (B1675101)4>8 nih.gov
Methicillin-Susceptible S. aureus (MSSA) This compound0.0080.008 nih.gov
Ciprofloxacin (B1669076)0.120.12 nih.gov
Methicillin-Resistant S. aureus (MRSA) This compound0.250.5 nih.gov
Levofloxacin8>8 nih.gov
S. aureus (in acidic pH 5.5) This compound≤0.015≤0.015 nih.govmicrobiologyresearch.org
Moxifloxacin0.50.5 nih.govmicrobiologyresearch.org
Levofloxacin22 nih.govmicrobiologyresearch.org

Table 2: In Vitro Activity of this compound Against Respiratory Pathogens This table summarizes the in vitro efficacy of this compound against key bacteria responsible for respiratory tract infections.

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)Source(s)
Streptococcus pneumoniae (Quinolone-susceptible) This compound0.250.5 oup.com
Streptococcus pyogenes This compound0.250.25 oup.com
Chlamydia pneumoniae This compound12 asm.org
Moxifloxacin0.51 asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21FN2O4 B139917 Levonadifloxacin CAS No. 154357-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJTVFIEFKZWCJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165599
Record name Levonadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154357-42-3
Record name Levonadifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonadifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levonadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVONADIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Antimicrobial Action

Bacterial Topoisomerase Inhibition

Fluoroquinolones, the class of antibiotics to which levonadifloxacin belongs, are well-established inhibitors of bacterial type II topoisomerases. vjim.orgoup.com These enzymes, DNA gyrase and topoisomerase IV, are vital for controlling the topological state of DNA, a process that involves creating and then resealing double-stranded breaks in the bacterial chromosome. vjim.org By stabilizing the complex formed between these enzymes and the cleaved DNA, this compound effectively blocks the subsequent re-ligation step. oup.comnih.gov

A key differentiator for this compound is its primary affinity for DNA gyrase, especially in Staphylococcus aureus. emrok.co.innih.govjcdr.netemrok.co.in This preferential targeting is a significant advantage, particularly against strains of S. aureus that have developed resistance to other quinolones through mutations in topoisomerase IV. jcdr.netjlabphy.org Unlike many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria, this compound's focus on DNA gyrase allows it to maintain potency against these resistant phenotypes. nih.govjcdr.net This unique mechanism contributes to its effectiveness against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA). nih.govjcdronline.org

The inhibition of DNA gyrase and topoisomerase IV has profound consequences for the bacterial cell. These enzymes are indispensable for DNA replication, transcription, repair, and recombination. emrok.co.inpatsnap.com By preventing the proper functioning of these topoisomerases, this compound effectively halts these vital processes, leading to the cessation of bacterial cell division and growth. patsnap.comnih.gov At lower concentrations, the blockage of replication and transcription is a primary mode of action. vjim.org

Molecular Interactions with Enzyme-DNA Cleavage Complexes

This compound exerts its effect by binding to and stabilizing the enzyme-DNA cleavage complex. oup.comnih.gov This interaction prevents the rejoining of the broken DNA strands. nih.gov The formation of these ternary complexes, consisting of the drug, the enzyme, and the DNA, is a critical step in the mechanism of action. nih.gov The structural differences of this compound, including a benzoquinolizine core and a non-basic hydroxypiperidine side chain, contribute to its potent activity and ability to remain un-ionized in acidic environments, facilitating its entry into the bacterial cell. vjim.orgnih.gov

Bactericidal Mechanisms and Cellular Lethality

The stabilization of the enzyme-DNA cleavage complexes by this compound leads to an accumulation of double-stranded DNA breaks. patsnap.comnih.gov This extensive chromosomal fragmentation overwhelms the bacterial DNA repair mechanisms, ultimately resulting in cell death. vjim.orgnih.gov At concentrations above the minimum inhibitory concentration (MIC), the dissociation of the topoisomerase from the complex leaves the DNA strands fragmented, a lethal event for the bacterium. vjim.org This potent bactericidal action is observed even against high-density cultures of S. aureus. emrok.co.in Furthermore, this compound has demonstrated efficacy against bacteria embedded in biofilms, a state that often confers resistance to antimicrobial agents. nih.govmicrobiologyresearch.org

Antimicrobial Spectrum and in Vitro Efficacy

Activity Against Gram-Positive Pathogens

Levonadifloxacin exhibits robust activity against a variety of Gram-positive aerobic bacteria. dovepress.com Its mechanism of action, which involves a strong affinity for both DNA gyrase and topoisomerase IV, contributes to its efficacy against resistant strains. researchgate.netnih.gov

This compound has demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net In a study of 793 S. aureus isolates, of which 55.6% were MRSA, this compound showed MIC50 and MIC90 values of 0.25 and 0.5 mg/L, respectively. nih.gov Another study involving 456 MRSA isolates found 100% susceptibility to this compound. nih.gov For MRSA strains isolated from blood, the MIC50 and MIC90 were reported as 0.38 and 0.5 μg/mL, respectively. nih.gov

In Vitro Activity of this compound Against MRSA
Study IsolatesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
S. aureus (55.6% MRSA)7930.250.5Not Reported
MRSA456Not ReportedNot Reported100
MRSA (blood isolates)510.380.5Not Reported

A key feature of this compound is its potent activity against quinolone-resistant S. aureus (QRSA). asm.org This is attributed to its differentiated mechanism of action, with a preferential targeting of DNA gyrase. dovepress.comnih.gov In a study comparing its activity against 116 S. aureus isolates (including 53 QRSA), this compound demonstrated MIC50 and MIC90 values of 0.5 mg/L and 1 mg/L, respectively. dovepress.com It has been reported to be 8 to 16 times more active than levofloxacin (B1675101) against QRSA. researchgate.net The potent activity of this compound against QRSA is a significant advantage over other quinolones that are affected by efflux-mediated resistance. mdpi.com

In Vitro Activity of this compound Against QRSA
Study IsolatesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
S. aureus (including QRSA)1160.51

This compound has shown potent in vitro activity against hetero-vancomycin-intermediate S. aureus (hVISA) strains. dovepress.comnih.gov In a study of 793 contemporary S. aureus isolates, which included hVISA isolates, this compound maintained its potency with MIC50 and MIC90 values of 0.25 and 0.5 mg/L, respectively. nih.gov Another study encompassing 456 MRSA isolates, which included 29 hVISA strains, reported 100% susceptibility to this compound. nih.gov

In Vitro Activity of this compound Against hVISA
Study IsolatesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
S. aureus (including hVISA)7930.250.5Not Reported
MRSA (including 29 hVISA)456Not ReportedNot Reported100

This compound retains clinically relevant activity against resistant respiratory pathogens, including macrolide- and penicillin-resistant Streptococcus pneumoniae. nih.govsemanticscholar.org This makes it a promising agent for the management of respiratory infections. nih.gov

This compound is highly active against Streptococcus pyogenes. nih.gov Its broad-spectrum activity includes this clinically significant Gram-positive pathogen. nih.gov

The antimicrobial spectrum of this compound includes activity against Streptococcus dysgalactiae. nih.gov

Enterococcus faecalis (including Vancomycin-Resistant Isolates)

This compound has demonstrated activity against Enterococcus faecalis. nih.gov However, its efficacy against vancomycin-resistant isolates appears to be limited. One study involving 250 gram-positive bacterial isolates found that while all other Enterococcus isolates were sensitive to this compound, all 16 vancomycin-resistant Enterococcus (VRE) isolates tested were resistant. ccemjournal.com This suggests that VRE may not be a suitable target for this compound therapy. ccemjournal.com

Coagulase-Negative Staphylococci (CoNS)

This compound exhibits potent in vitro activity against Coagulase-Negative Staphylococci (CoNS), including multidrug-resistant and methicillin-resistant (MRCoNS) strains. In a surveillance study of clinical isolates from India, this compound demonstrated MIC₅₀/₉₀ values of 1/2 mg/L against CoNS. nih.gov Another study found that 97.2% of CoNS isolates were inhibited at a concentration of 4 mg/L. researchgate.net The susceptibility remains high even in resistant phenotypes; one analysis of isolates from an intensive care unit showed that while 79.16% of CoNS were methicillin-resistant, all were susceptible to this compound based on proposed pharmacokinetic/pharmacodynamic breakpoints. researchgate.net Studies have consistently reported high susceptibility rates for CoNS to this compound. ccemjournal.comjcdr.net

In Vitro Activity of this compound Against Coagulase-Negative Staphylococci (CoNS)
MetricValue (mg/L)Source
MIC₅₀1 nih.gov
MIC₉₀2 nih.gov

Activity Against Gram-Negative Pathogens

This compound also possesses clinically relevant activity against several Gram-negative pathogens, particularly those involved in respiratory tract infections and strains that are susceptible to other quinolones. nih.govnih.gov

Haemophilus influenzae

This compound is highly active against the respiratory pathogen Haemophilus influenzae. A global surveillance program reported potent activity with MIC₅₀/₉₀ values of 0.015/0.03 µg/mL. jmilabs.com This efficacy was maintained irrespective of β-lactamase production by the isolates. jmilabs.com

In Vitro Activity of this compound Against Haemophilus influenzae
MetricValue (µg/mL)Source
MIC₅₀0.015 jmilabs.com
MIC₉₀0.03 jmilabs.com

Moraxella catarrhalis

Similar to its activity against H. influenzae, this compound demonstrates high potency against Moraxella catarrhalis. In vitro testing showed MIC₉₀ values ranging from 0.015 to 0.03 µg/mL. jmilabs.com This activity was consistent against both β-lactamase-positive and β-lactamase-negative isolates. jmilabs.com

In Vitro Activity of this compound Against Moraxella catarrhalis
MetricValue (µg/mL)Source
MIC₉₀ Range0.015 - 0.03 jmilabs.com

Escherichia coli

The in vitro activity of this compound against Escherichia coli is variable and largely dependent on the isolate's susceptibility to other fluoroquinolones. For Enterobacterales, a group that includes E. coli, the MIC₅₀/₉₀ values were 0.5/>8 mg/L, indicating reduced activity against more resistant phenotypes like those producing extended-spectrum β-lactamases (ESBL). jmilabs.com However, against fluoroquinolone-susceptible isolates, this compound shows excellent activity. nih.gov One study found that among levofloxacin-susceptible Enterobacterales, 80.6% of isolates were inhibited at a this compound concentration of ≤2 mg/L. nih.gov

In Vitro Activity of this compound Against Enterobacterales (including E. coli)
MetricValue (mg/L)Source
MIC₅₀0.5 jmilabs.com
MIC₉₀>8 jmilabs.com

Klebsiella pneumoniae

The efficacy of this compound against Klebsiella pneumoniae mirrors its activity against E. coli. As part of the Enterobacterales group, it is subject to the same MIC₅₀/₉₀ values of 0.5/>8 mg/L, with reduced activity against resistant strains. jmilabs.com For fluoroquinolone-susceptible isolates of K. pneumoniae, this compound demonstrated 100% susceptibility in a study of isolates from cancer patients. nih.gov

In Vitro Activity of this compound Against Enterobacterales (including K. pneumoniae)
MetricValue (mg/L)Source
MIC₅₀0.5 jmilabs.com
MIC₉₀>8 jmilabs.com

Pseudomonas Species

This compound has shown clinically relevant activity against quinolone-susceptible Pseudomonas species. asm.org A multi-center surveillance study in India from 2016–2018 evaluated the in vitro activity of this compound against 140 clinical isolates of Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism, were determined. For this compound against P. aeruginosa, the MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates) provide insight into its potency.

Organism Number of Isolates This compound MIC₅₀ (mg/L) This compound MIC₉₀ (mg/L)
Pseudomonas aeruginosa 140 4 >16

Data from a 2016-2018 Indian surveillance study. oup.com

Acinetobacter Species

Similar to its activity against Pseudomonas, this compound is also active against quinolone-susceptible Acinetobacter species. asm.org The same Indian surveillance study assessed its efficacy against 61 clinical isolates of Acinetobacter baumannii.

Organism Number of Isolates This compound MIC₅₀ (mg/L) This compound MIC₉₀ (mg/L)
Acinetobacter baumannii 61 4 16

Data from a 2016-2018 Indian surveillance study. oup.com

Activity Against Atypical Pathogens

This compound has established activity against a range of atypical pathogens that are common causes of respiratory infections. nih.gov These include Chlamydophila pneumoniae, Legionella pneumophila, and Mycoplasma pneumoniae. nih.gov Its effectiveness against these organisms makes it a promising agent for empirical therapy in lower respiratory tract infections where identifying the exact causative agent may not be immediately possible. nih.gov

Activity Against Anaerobic Pathogens

The antimicrobial spectrum of this compound also encompasses various anaerobic bacteria. It has demonstrated activity against Gram-positive anaerobes. nih.gov Specific anaerobic pathogens that have been noted for their susceptibility include members of the Bacteroides fragilis group, Bacteroides thetaiotaomicron, Fusobacterium nucleatum, Prevotella species, and Peptostreptococcus species.

Activity in Unique Microenvironments and States

An important feature of this compound is its efficacy in challenging microenvironments and against bacteria in altered physiological states, which can often render other antibiotics less effective.

Intracellular Activity Against Pathogens

This compound exhibits potent cidal activity against pathogens located within host cells. nih.gov This has been specifically demonstrated against methicillin-resistant and methicillin-susceptible Staphylococcus aureus (MRSA and MSSA) inside THP-1 macrophages. nih.gov The ability to effectively kill intracellular bacteria is a significant therapeutic advantage, particularly for persistent infections. nih.gov This enhanced intracellular activity is partly attributed to the fact that this compound remains in an un-ionized form in acidic environments, which facilitates its entry into bacterial cells. nih.gov

Efficacy Against Biofilm-Embedded Bacteria

Biofilms are communities of bacteria encased in a self-produced matrix, which can protect them from antibiotics and the host immune system. This compound has shown potent activity against biofilm-embedded bacteria, a crucial feature for treating difficult-to-eradicate infections. nih.gov In vitro studies have specifically highlighted its bactericidal effect on biofilm-embedded quinolone-resistant S. aureus. mdpi.com


Activity in Acidic Environments

This compound exhibits enhanced antimicrobial potency in acidic environments, a characteristic that distinguishes it from many other fluoroquinolones. nih.govnih.gov This superior activity is attributed to its unique chemical structure. Due to a non-basic side chain, this compound remains in an un-ionized form at an acidic pH. researchgate.netresearchgate.netresearchgate.net This state facilitates more efficient penetration into the bacterial cell, resulting in a significant increase in its antibacterial efficacy. nih.govresearchgate.net This attribute is particularly relevant for treating infections located in acidic microenvironments, such as within biofilms or the intracellular environment of phagocytic cells. nih.govnih.gov

In vitro studies have demonstrated this pH-dependent activity. A study comparing the minimum inhibitory concentrations (MICs) of this compound and other quinolones against Staphylococcus aureus strains at physiological pH (7.4) and acidic pH (5.5) highlighted this advantage. The research found that at an acidic pH of 5.5, the MIC of this compound was reduced by eightfold or more against the tested S. aureus strains when compared to its MIC at pH 7.4. nih.gov In stark contrast, the comparator quinolones, including moxifloxacin, levofloxacin, and ciprofloxacin (B1669076), exhibited a fourfold increase in their MIC values under the same acidic conditions, indicating reduced activity. nih.gov

The potent anti-staphylococcal activity of this compound observed in acidic experimental conditions suggests the drug is well-suited for managing difficult-to-treat infections where low pH is a clinical feature. nih.govresearchgate.net

Table 1: Effect of pH on the In Vitro Activity of this compound and Comparator Quinolones against Staphylococcus aureus

AntibioticOrganismChange in MIC at pH 5.5 vs. pH 7.4
This compound S. aureus (MSSA & MRSA strains)≥8-fold decrease
Moxifloxacin S. aureus (MSSA & MRSA strains)4-fold increase
Levofloxacin S. aureus (MSSA & MRSA strains)4-fold increase
Ciprofloxacin S. aureus (MSSA & MRSA strains)4-fold increase

Data sourced from a 2019 study on the intracellular activity of this compound. nih.gov

Mechanisms of Bacterial Resistance and Resistance Suppression

Mechanisms of De Novo Resistance Development

The emergence of resistance to quinolone antibiotics is a significant clinical concern. For levonadifloxacin, resistance can develop through specific genetic alterations within the bacteria.

Mutations in Quinolone Resistance Determining Regions (QRDRs) of DNA Gyrase and Topoisomerase IV

Resistance to this compound can arise from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding for DNA gyrase and topoisomerase IV. emrok.co.innih.gov These enzymes are crucial for bacterial DNA replication, and they are the primary targets of fluoroquinolone antibiotics. emrok.co.innih.govvjim.org Mutations in the QRDRs of the A subunit of DNA gyrase (GyrA) and the A subunit of topoisomerase IV (ParC) can reduce the binding affinity of the drug to these enzymes, thereby diminishing its antibacterial effect. nih.govrsc.org

In Staphylococcus aureus, most quinolones primarily target topoisomerase IV. dovepress.com However, this compound exhibits a differentiated mechanism with a preferential affinity for DNA gyrase. nih.govjcdr.netresearchgate.net This is a key distinction, as mutations in topoisomerase IV, which confer resistance to many other quinolones, have less of an impact on this compound's activity. jmpas.com

Studies have shown that mutations in GyrA, such as S80F or G82D, are selectively found in S. aureus mutants exposed to this compound. dovepress.com Conversely, mutations in topoisomerase IV are more commonly observed in mutants selected with other fluoroquinolones like trovafloxacin (B114552) and moxifloxacin. dovepress.com The minimum inhibitory concentration (MIC) of nadifloxacin, a related compound, was found to increase in a manner dependent on mutations in GyrA, with less correlation to mutations in topoisomerase IV. nih.gov

Target EnzymeCommon Mutation SitesImpact on this compound
DNA Gyrase (GyrA) S80F, G82DPrimary driver of resistance. dovepress.com
Topoisomerase IV (ParC/GrlA) VariousLess significant impact due to preferential targeting of DNA gyrase. dovepress.comjmpas.com

Frequency of Resistance Mutation

This compound demonstrates a low frequency of selecting for resistant mutants. In vitro studies have shown that the frequency of selecting for this compound-resistant mutants is less than 10⁻⁹. emrok.co.in This low mutation frequency is a significant advantage, suggesting a lower potential for the development of resistance during therapy. nih.govvjim.orgresearchgate.netresearchgate.net

Resistance Overcoming Strategies

This compound possesses intrinsic properties that allow it to overcome common mechanisms of quinolone resistance in bacteria, particularly in Staphylococcus aureus.

Divergent Mechanism of Action in Staphylococcus aureus

A key strategy by which this compound overcomes resistance is its divergent mechanism of action in S. aureus. nih.gov Unlike many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria, this compound has a strong and preferential affinity for DNA gyrase. dovepress.comjcdr.netresearchgate.netnih.govjlabphy.orgnih.gov This preferential targeting means that even if mutations are present in the gene for topoisomerase IV (grlA), which would confer resistance to other quinolones, this compound can still effectively inhibit the bacteria by targeting DNA gyrase. jmpas.comjlabphy.org This dual-target activity, with a primary focus on DNA gyrase, allows it to remain potent against many quinolone-resistant S. aureus (QRSA) strains. nih.govjlabphy.orgjcdronline.org

Resistance to NorA Efflux Pumps

Another significant mechanism of quinolone resistance in S. aureus is the overexpression of efflux pumps, such as the NorA efflux pump, which actively transport the antibiotic out of the bacterial cell. vjim.org this compound is not a substrate for the NorA efflux pump. emrok.co.invjim.orgresearchgate.net This means that its intracellular concentration is not significantly reduced by the activity of this pump, allowing it to maintain its potent antibacterial effect even in strains that overexpress NorA. vjim.orgnih.govnih.govijccm.org This is a distinct advantage over other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin, which are susceptible to efflux by the NorA pump. vjim.orgnih.gov

Resistance Suppression Profile

This compound exhibits a favorable resistance suppression profile, which is attributed to several of its key characteristics. nih.govresearchgate.net The low mutant prevention concentration (MPC) of this compound for methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA) is only twice its minimum inhibitory concentration (MIC). emrok.co.in This narrow MPC/MIC ratio indicates a lower likelihood for the selection of resistant mutants during treatment. emrok.co.inresearchgate.net

Mutant Prevention Concentration (MPC) Studies

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of first-step resistant mutants. A lower MPC to Minimum Inhibitory Concentration (MIC) ratio suggests a lower propensity for resistance development. For this compound, studies have shown a favorable MPC profile, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA). The MPC for these strains is reported to be just twice the MIC, indicating a narrow mutant selection window and a superior ability to suppress the emergence of resistant mutants. emrok.co.inwockhardtdiabetic.com

Laboratory studies have further detailed the process of mutant selection. When Staphylococcus aureus strains were exposed to 1.5 times the MIC of this compound, resistant mutants could be selected. However, at twice the MIC, a concentration defined as the MPC, no mutants were selected. nih.gov This low MPC is a key feature that is likely to contribute to the favorable resistance-suppression characteristics of this compound. nih.govnih.gov The in vitro frequency for the selection of this compound-resistant mutants has been reported to be less than 10⁻⁹. emrok.co.in

Parameter Finding Implication
MPC:MIC Ratio for MRSA/QRSA 2:1 emrok.co.inwockhardtdiabetic.comSuperior resistance suppression feature
Mutant Selection Mutants selected at 1.5x MIC nih.govDefines the lower boundary of the mutant selection window
Mutant Prevention Concentration No mutants selected at 2x MIC nih.govEstablishes the concentration needed to prevent resistance
Frequency of Resistance <10⁻⁹ in vitro emrok.co.inLow probability of spontaneous resistance development

This table is interactive. Users can sort and filter the data.

Bactericidal Effect Against High Inoculum Cultures

Infections, particularly severe and deep-seated ones, are often characterized by a high density of bacteria. Under these high inoculum conditions, the efficacy of some antibiotics can be diminished. This compound has demonstrated a potent bactericidal effect even against high inoculum cultures of S. aureus. emrok.co.innih.gov

In time-kill studies using a standard initial inoculum of 10⁶ Colony Forming Units per milliliter (CFU/mL), this compound demonstrated significant killing of MRSA (up to a 3-log reduction in 24 hours) at concentrations 2 to 8 times its MIC. nih.gov More impressively, when the initial bacterial load was increased to a challenging 10⁸ CFU/mL, this compound maintained its potent bactericidal activity. nih.gov This is a significant advantage over some other fluoroquinolones, like moxifloxacin, which failed to show similar cidal action under these high-density conditions. nih.gov This robust activity against high bacterial loads is attributed to this compound's high affinity for DNA gyrase. emrok.co.in The ability to remain bactericidal against high inoculum cultures is a feature that contributes to its resistance suppression capabilities. researchgate.net

Inoculum Level This compound Activity Comparator (Moxifloxacin) Activity
10⁶ CFU/mL Pronounced killing (up to 3-log reduction in 24h) at 2-8x MIC against MRSA nih.govNot specified in the provided text
10⁸ CFU/mL Potent bactericidal activity nih.govFailed to demonstrate cidal action nih.gov

This table is interactive. Users can sort and filter the data.

Cross-Resistance Patterns with Other Fluoroquinolones and Antimicrobial Classes

An important consideration for any new antibiotic is its potential for cross-resistance with existing drugs.

Cross-Resistance with Other Fluoroquinolones: Cross-resistance has been observed between this compound and other fluoroquinolones for Gram-negative pathogens. emrok.co.inwockhardtdiabetic.com The mechanisms of fluoroquinolone resistance in Gram-negative bacteria often involve mutations in the target enzymes, DNA gyrase and topoisomerase IV, which can confer resistance to multiple drugs within the class. oup.comoup.com

However, the situation is different for Gram-positive bacteria, particularly staphylococci. This compound retains potent activity against quinolone-resistant staphylococci both in vitro and in animal models. emrok.co.inwockhardtdiabetic.com This is a significant advantage and is attributed to its differentiated mechanism of action, which involves a preferential targeting of DNA gyrase in S. aureus. nih.govresearchgate.net In contrast, most other approved quinolones primarily target topoisomerase IV in Gram-positive bacteria. nih.gov Even against S. aureus isolates with multiple mutations that confer resistance to other fluoroquinolones, this compound has been shown to retain good potency. semanticscholar.org For instance, in vitro studies have demonstrated its high potency against quinolone-resistant staphylococci with a MIC90 of 1 µg/mL, whereas other quinolones had MIC90 values greater than 4 µg/mL against the same isolates. mdpi.com

Pharmacokinetic and Pharmacodynamic Correlations

Pharmacokinetic Profiles

Systemic Absorption Characteristics of Intravenous and Oral Formulations

Levonadifloxacin is available in both an intravenous (IV) formulation and as an oral prodrug, alathis compound (B1665202). nih.govemrok.co.in The oral formulation, alathis compound, exhibits excellent bioavailability of approximately 90%, leading to a plasma concentration profile that is nearly identical to that of the intravenous administration. nih.govemrok.co.in This seamless transition from intravenous to oral therapy is a significant clinical advantage. vjim.orgemrok.co.in

Upon oral administration, the prodrug, alathis compound, undergoes rapid absorption and is efficiently converted to the active this compound through esterase-mediated biotransformation, primarily in the liver. vjim.org The time to reach maximum plasma concentration (Tmax) for the oral formulation is typically between 0.5 and 2 hours. vjim.org Studies in healthy adults have shown that both single and multiple doses of intravenous and oral this compound are well-tolerated and exhibit dose-dependent exposure. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Intravenous and Oral this compound

Parameter Intravenous (800 mg) Oral (1000 mg Alathis compound)
Bioavailability - ~90% nih.gov
Tmax (hours) - 0.5 - 2 vjim.org
Mean Elimination Half-life (hours) ~6.8 vjim.org ~7.35 vjim.org
Serum Clearance (L/h) 4.2 vjim.org 5.2 vjim.org
Mean Apparent Volume of Distribution (L) 32.7 vjim.org 55.44 vjim.org

Data compiled from multiple sources.

Distribution to Anatomical and Physiological Compartments

This compound demonstrates effective distribution throughout the body. vjim.org The mean steady-state volume of distribution for the intravenous formulation is approximately 32.7 liters, which is close to the total body water. emrok.co.in For the oral formulation, the mean apparent volume of distribution is 55.44 L. vjim.org Serum protein binding for this compound ranges from 70% to 90%. vjim.orgemrok.co.in

A key characteristic of this compound is its exceptional penetration into the lungs. emrok.co.inscienceopen.com Following oral administration of alathis compound, the concentration of this compound in the epithelial lining fluid (ELF) and alveolar macrophages (AMs) is significantly higher than in the plasma. nih.gov

Studies have shown that the area under the curve (AUC) for this compound in ELF is approximately 7.66 times higher than the unbound plasma AUC. emrok.co.in The 24-hour AUC in the ELF has been calculated to be 345.2 µg·h/mL, which is among the highest for all marketed fluoroquinolones. emrok.co.in Similarly, the concentration in alveolar macrophages is about 1.58 times higher than the unbound plasma AUC. emrok.co.in This high concentration in the lungs suggests its potential for treating respiratory infections caused by both extracellular and intracellular pathogens. scienceopen.comnih.gov

Table 2: this compound Penetration into Lung Compartments

Compartment Penetration Ratio (to unbound plasma AUC)
Epithelial Lining Fluid (ELF) 7.66 nih.govemrok.co.in
Alveolar Macrophages (AMs) 1.58 nih.govemrok.co.in

Data from a study involving oral administration of alathis compound. nih.gov

Preclinical studies in Wistar rats have investigated the distribution of this compound into bone. researchgate.netnih.gov Following subcutaneous administration, this compound rapidly distributes into the whole bone, hard bone, and bone marrow. researchgate.netnih.gov

In single-dose studies, the mean bone-to-serum AUC ratio was approximately 0.40 for whole bone, 0.33 for hard bone, and 0.34 for bone marrow. researchgate.netnih.gov However, after five days of repeated dosing, these ratios increased significantly to 1.01, 1.14, and 0.61, respectively. researchgate.netnih.gov This suggests that with continued administration, this compound accumulates in bone tissue, indicating its potential as a treatment option for bone and joint infections. researchgate.net

Biotransformation Pathways and Metabolite Formation (e.g., this compound Sulfate)

This compound is primarily metabolized through Phase II biotransformation pathways. vjim.org The major metabolite is this compound sulfate (B86663), which is devoid of antibacterial activity. emrok.co.inwockhardtdiabetic.com This sulfate metabolite is the predominant circulating metabolite, accounting for about half of the serum exposure (AUC) of this compound. emrok.co.inwockhardtdiabetic.com

Following intravenous administration, approximately 72% of the dose is excreted as this compound sulfate, with about 50.3% found in the urine and 21.6% in the feces. emrok.co.inwockhardtdiabetic.com For the oral dose, about 66.77% is excreted as the sulfate metabolite. vjim.org Other minor metabolites that have been identified in urine include two glucuronide conjugates and three oxidative metabolites. emrok.co.in

Involvement of Cytochrome P450 System in Metabolism

The metabolism of this compound involves very little participation from the cytochrome P450 (CYP) enzyme system. vjim.orgemrok.co.in In vitro studies have demonstrated that at concentrations significantly higher than the clinical maximum concentration (Cmax), neither this compound nor its sulfate metabolite inhibit the key CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). emrok.co.inwockhardtdiabetic.comtandfonline.comnih.gov

Furthermore, in human hepatocytes, this compound did not show any potential to induce the activity of CYP1A2, CYP2B6, and CYP3A4/5 at concentrations 8- to 10-fold higher than the clinical Cmax. emrok.co.inwockhardtdiabetic.com This lack of significant interaction with the CYP450 system suggests that this compound has a low potential for causing drug-drug interactions with medications that are metabolized by these enzymes. tandfonline.comnih.gov

Elimination Pathways and Clearance Kinetics

This compound is primarily eliminated from the body through hepatic metabolism. nih.gov Following intravenous administration, approximately 88.2% of the dose is recovered, with 16.2% as the unchanged drug and 72% as its major metabolite, this compound sulphate. wockhardtdiabetic.com Of the unchanged portion, 2.3% is excreted in urine and 13.9% in feces. wockhardtdiabetic.com The sulphate metabolite is excreted via urine (50.3%) and feces (21.6%). wockhardtdiabetic.com After oral administration of its prodrug, alathis compound, 97% of the dose is recovered, with 30.8% as unchanged this compound and 66.7% as the sulphate metabolite. vjim.org This metabolite is devoid of antibacterial activity and accounts for about half of the serum exposure of this compound. wockhardtdiabetic.com

The systemic clearance (CL) of this compound is relatively consistent. Following multiple intravenous doses, the mean serum clearance is approximately 4.2 L/h. wockhardtdiabetic.com Other studies have reported clearance values ranging from 6.7 to 8.2 L/h. nih.gov For the oral formulation, the clearance has been noted to be around 8.17 L/hour. mdpi.comnih.gov

Table 1: this compound Clearance Data

Administration Route Clearance (L/h) Source
Intravenous (Multiple Dose) 4.2 wockhardtdiabetic.com
Intravenous 6.7 - 8.2 nih.gov
Oral 8.17 mdpi.comnih.gov
Oral 5.2 vjim.org
Intravenous 4.4 wockhardtdiabetic.com

Half-Life Dynamics

The elimination half-life (t½) of this compound is consistent across different formulations. Following intravenous administration, the mean elimination half-life is approximately 6.8 hours. wockhardtdiabetic.com Oral administration results in a similar half-life, with studies reporting values of approximately 6.35 hours and 7.35 hours. vjim.orgmdpi.com Some studies have reported a broader range for the terminal half-life, from 8.5 to 12 hours. nih.gov The steady state is typically achieved by the second day of administration, with no significant accumulation observed after multiple doses over a five-day period. wockhardtdiabetic.com

Table 2: this compound Elimination Half-Life

Administration Route Elimination Half-Life (hours) Source
Intravenous 6.8 wockhardtdiabetic.com
Oral 6.35 mdpi.comnih.gov
Oral 7.35 vjim.org
Intravenous/Oral 8.5 - 12 nih.gov
General 7 - 8 ontosight.ai

Pharmacodynamic Efficacy Determinants

Area Under the Concentration-Time Curve / Minimum Inhibitory Concentration (fAUC/MIC) as a Predictor of Efficacy

The ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) has been identified as the key pharmacodynamic (PD) index that predicts the efficacy of this compound. nih.govresearchgate.netresearchgate.net This parameter demonstrates the strongest correlation with the antibacterial effect of the drug. nih.gov For fluoroquinolones in general, an fAUC/MIC ratio greater than 125 is often associated with optimal outcomes for infections caused by gram-negative organisms. nih.gov The pharmacodynamics of this compound are characterized by concentration-dependent bacterial killing, with the AUC being the primary driver of its antibacterial effects. ontosight.ai

Correlation with Bacterial Burden Reduction

Studies have demonstrated a direct correlation between this compound exposure and the reduction of bacterial burden. In a neutropenic murine lung infection model, the fAUC/MIC ratio showed a strong relationship with the change in lung bacterial burden over 24 hours. nih.govasm.org Specifically, a mean plasma fAUC/MIC of 8.1 ± 6.0 was required for a bacteriostatic effect (stasis), and a mean of 25.8 ± 12.3 was needed for a 1-log10 reduction in bacterial count against Staphylococcus aureus. nih.govresearchgate.netnih.gov this compound has also shown potent activity in eradicating bacteria in various organs, including the liver, lung, spleen, and kidney in murine models. nih.gov Furthermore, it has demonstrated a consistent ≥90% kill rate against biofilm-embedded S. aureus. researchgate.net

In Vivo Pharmacokinetic/Pharmacodynamic Modeling

Murine Infection Models for Efficacy Determination

Murine infection models have been instrumental in defining the pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound. nih.gov A neutropenic murine lung infection model was utilized to establish fAUC/MIC as the primary determinant of efficacy against S. aureus. nih.govasm.orgcabidigitallibrary.org In these models, neutropenic mice were infected intranasally, and treatment with subcutaneous this compound was initiated post-infection. nih.govasm.org The efficacy was measured by the change in bacterial load in the lungs. nih.govasm.org

Dose-fractionation studies within these models helped to identify the specific PK/PD index that best correlates with the drug's activity. researchgate.netresearchgate.net These animal models have also demonstrated the superior efficacy of this compound in eradicating methicillin-susceptible S. aureus (MSSA) compared to vancomycin (B549263) and linezolid (B1675486). nih.gov In a mouse pyelonephritis model with E. coli, this compound treatment resulted in complete bacterial eradication in the kidneys of 82% of the mice. nih.gov The data from these murine models have been crucial in selecting appropriate doses for clinical trials. researchgate.netasm.orgnih.gov

Table 3: fAUC/MIC Targets for S. aureus in Neutropenic Murine Lung Infection Model

Efficacy Endpoint Mean fAUC/MIC (± SD) Source
Stasis 8.1 (± 6.0) nih.govresearchgate.netnih.gov
1-log10 kill 25.8 (± 12.3) nih.govresearchgate.netnih.gov

Preclinical Safety and Toxicity Evaluation

Safety Pharmacology Assessments

Safety pharmacology studies were performed to investigate potential adverse effects on major physiological systems.

Central Nervous System Safety Profile

Preclinical assessments of levonadifloxacin indicate a favorable central nervous system (CNS) safety profile. In dedicated safety pharmacology studies in mice, this compound did not demonstrate adverse effects on the central nervous system. researchgate.netnih.gov Notably, no seizure potential was observed in mice even when administered at supratherapeutic concentrations in combination with theophylline (B1681296) or the non-steroidal anti-inflammatory drug (NSAID) fenbufen, indicating a lack of interaction with these agents that can sometimes lower the seizure threshold for other fluoroquinolones. emrok.co.in

However, in repeat-dose toxicity studies, some CNS-related effects were noted under specific conditions. In rats, intravenous bolus dosing was associated with hyperactivity and mild convulsions. researchgate.netnih.gov

Cardiovascular Safety Profile (e.g., QT Interval Prolongation Potential)

A significant concern with the fluoroquinolone class is the potential for QT interval prolongation, which can lead to life-threatening arrhythmias. Preclinical studies for this compound have shown a low risk in this regard.

In vitro studies on the human ether-a-go-go-related gene (hERG) potassium channel, a key indicator of proarrhythmic potential, revealed that this compound does not cause significant inhibition. researchgate.netemrok.co.in No meaningful inhibition of the hERG current was observed at concentrations up to 300 μM, which is 27-fold higher than the anticipated human therapeutic free plasma Cmax. researchgate.net

In vivo cardiovascular assessments support these findings. In a monkey telemetry study, intravenous administration of this compound at a dose of 100 mg/kg, resulting in a maximum plasma concentration (Cmax) 4.7 times the clinical Cmax, produced no effect on cardiovascular parameters such as systolic and diastolic blood pressure, heart rate, or cardiac conduction times (PQ, QRS, and QTc intervals). researchgate.netemrok.co.in Furthermore, a thorough QT/QTc study in healthy human subjects using a supratherapeutic oral dose (2600 mg of the prodrug alathis compound) confirmed that the drug does not cause any clinically significant changes to the QTc interval. mdpi.comresearchgate.net

AssessmentModelKey FindingReference
hERG Inhibition AssayIn vitroNo significant inhibition at concentrations 27-fold higher than free clinical Cmax. researchgate.netemrok.co.in
Telemetry StudyCynomolgus MonkeysNo effect on QTc interval or other cardiovascular parameters at a Cmax 4.7-fold higher than clinical Cmax. researchgate.netemrok.co.in
Thorough QT/QTc StudyHealthy Human VolunteersNo clinically significant QTc prolongation at a supratherapeutic oral dose of 2600 mg. mdpi.comresearchgate.net

Toxicology Studies

Toxicology studies were conducted to identify potential target organ toxicity and other adverse effects following repeated administration.

Repeat-Dose Toxicity Studies

This compound has been evaluated in repeat-dose toxicity studies in several animal species. In 28- and 90-day intravenous studies in rats, no indication of toxicity related to the liver, kidney, hematology, or clinical chemistry was observed at doses up to 245 and 670 mg/kg/day, respectively. emrok.co.inwockhardtdiabetic.com Similarly, long-term intravenous studies, including a 28-day study in dogs and a 90-day study in monkeys, revealed no evidence of target organ toxicity at high doses. emrok.co.inwockhardtdiabetic.com

The primary adverse findings were related to the method of administration. Rapid intravenous bolus dosing in rats resulted in hyperactivity, mild convulsion, polypnoea (rapid breathing), and injection site irritation. nih.gov In dogs, dose-dependent emesis was noted, which was attributed to the bolus administration. nih.govemrok.co.inwockhardtdiabetic.com Importantly, these studies did not identify any adverse findings that would limit the duration of dosing, and no major biochemical, hematological, or histopathological damage to vital organs was observed. nih.gov

SpeciesDurationRouteKey FindingsReference
Rat28 & 90 daysIntravenousNo target organ toxicity. IV bolus effects included hyperactivity and mild convulsions. nih.govemrok.co.inwockhardtdiabetic.com
Dog28 daysIntravenousNo target organ toxicity. Dose-dependent emesis with bolus administration. nih.govemrok.co.inwockhardtdiabetic.com
Monkey90 daysIntravenousNo evidence of morbid or target organ toxicity. emrok.co.inwockhardtdiabetic.com

Genotoxicity Assessments

A standard battery of genotoxicity tests was performed to assess the potential for this compound to cause genetic mutations or chromosomal damage. The results from these studies were negative. Both the L-arginine salt (WCK 771) and the L-alanine ester prodrug (WCK 2349) were found to be non-genotoxic. nih.govmdpi.com Specific assays, including the mouse micronucleus and chromosomal aberration tests, demonstrated no mutagenic potential for this compound. nih.gov

Phototoxicity Potential and Comparative Analysis

Phototoxicity is a known risk associated with certain fluoroquinolones, particularly those with a halogen substituent. Preclinical studies indicate that this compound has a low potential for causing phototoxicity. researchgate.net

In studies using Swiss mice, this compound demonstrated weak phototoxicity that was comparable to that of levofloxacin (B1675101). nih.govmdpi.com Its phototoxic potential was significantly lower than that of sparfloxacin (B39565) and clinafloxacin, two fluoroquinolones known for this adverse effect. nih.gov The no-observed-effect level (NOEL) for phototoxicity in mice was established at 200 mg/kg, a level comparable to that of levofloxacin. nih.gov This reduced potential is consistent with this compound's chemical structure, which lacks a halogen substituent at the C-8 position, a feature associated with increased phototoxicity in other fluoroquinolones. nih.gov

CompoundPhototoxicity PotentialReference
This compound Weak; Comparable to Levofloxacin nih.govmdpi.comnih.gov
LevofloxacinWeak mdpi.comnih.gov
SparfloxacinHigh (Used as positive control) emrok.co.innih.govemrok.co.in
ClinafloxacinHigh nih.gov

Chondrotoxicity Evaluations

Fluoroquinolones as a class are known for their potential to induce chondrotoxicity, particularly in juvenile animals. researchgate.net Consequently, this compound underwent specific preclinical evaluations to assess this risk.

In a study involving repeat-dose administration of WCK 771 (the L-arginine salt of this compound) to Beagle dog pups, evidence of chondrotoxicity was observed. researchgate.netnih.gov However, the severity of these effects was reported to be lower than that observed with ofloxacin, a comparator fluoroquinolone. nih.govlarvol.comlarvol.com This finding is significant as it suggests a potentially wider safety margin for this compound concerning cartilage damage compared to some other drugs in its class. researchgate.netnih.gov

Table 1: Preclinical Chondrotoxicity Evaluation of this compound

Parameter Finding Reference
Test System Beagle dog pups researchgate.netnih.gov
Test Article WCK 771 (l-arginine salt of this compound) nih.govresearchgate.net
Observation Chondrotoxicity observed upon repeat-dose administration. researchgate.netnih.gov
Comparator Ofloxacin nih.gov
Comparative Severity Severity level was lower than that of ofloxacin. nih.govlarvol.comlarvol.com

Hepatic and Renal Safety Considerations

The preclinical safety evaluation of this compound included a thorough assessment of its potential effects on the liver and kidneys.

In repeat-dose toxicity studies involving both intravenous (WCK 771) and oral (WCK 2349, the L-alanine ester prodrug) formulations, no major biochemical, hematological, gross, or histopathological changes indicative of damage to vital organs, including the liver and kidneys, were observed. nih.gov These extensive preclinical assessments concluded that this compound and its prodrug have a favorable safety profile concerning hepatic and renal toxicity. researchgate.net

Furthermore, in vitro studies on hepatic and renal transporters showed that this compound does not inhibit P-gp, BCRP, OAT1, OAT3, OCT2, OATP1B1, and OATP1B3 transporters. emrok.co.in While this compound is a substrate of P-gp and BCRP, it is not a substrate of OATP1B1 and OATP1B3. emrok.co.in

Clinical studies in humans have supported these preclinical findings. Hepatic impairment studies indicated that dose adjustments for this compound are not necessary for patients with varying degrees of liver impairment. nih.govemrok.co.in Similarly, real-world evidence from post-marketing studies involving a large number of patients treated with this compound or alathis compound (B1665202) reported no instances of nephrotoxicity or drug-induced acute kidney injury. researchgate.net Non-clinical studies have also suggested a lack of potential for hepatotoxicity and nephrotoxicity. ijirms.in

Table 2: Summary of Hepatic and Renal Safety Findings for this compound

Aspect Finding Reference
Preclinical Repeat-Dose Toxicity No major biochemical, hematological, or histopathological changes indicating liver or kidney damage. nih.gov
In Vitro Transporter Inhibition Non-inhibitor of P-gp, BCRP, OAT1, OAT3, OCT2, OATP1B1, and OATP1B3. emrok.co.in
In Vitro Transporter Substrate Substrate of P-gp and BCRP; not a substrate of OATP1B1 and OATP1B3. emrok.co.in
Clinical Hepatic Impairment Studies No dose adjustment required for hepatic impairment. nih.govemrok.co.in
Post-Marketing Surveillance No reported incidence of nephrotoxicity or drug-induced acute kidney injury. researchgate.net

Clinical Development and Efficacy Research

Phase I Clinical Studies

Phase I clinical trials for levonadifloxacin have been conducted in the United States, Europe, and India to evaluate the compound's initial properties in healthy subjects. vjim.org These studies were crucial in determining the pharmacokinetic profile and tolerability of both the intravenous (IV) formulation and its oral prodrug, alathis compound (B1665202). vjim.orgnih.gov

Single and multiple ascending dose studies have been performed to characterize the behavior of this compound in the human body. In a single ascending dose study involving healthy Indian subjects, intravenous this compound was administered in doses ranging from 50 mg to 1200 mg, while the oral prodrug, alathis compound, was given in doses from 200 mg to 1500 mg. nih.gov The results from these trials indicated that both formulations were well-tolerated and exhibited a dose-dependent exposure, meaning that increases in dose led to proportional increases in the drug's concentration in the blood. nih.govdovepress.com

Further studies with multiple escalating doses confirmed the tolerability of the compound. mdpi.com Across these Phase I trials, no serious adverse events or deaths were reported, and there were no findings of significant abnormalities in clinical laboratory tests, vital signs, or physical examinations. mdpi.comdovepress.com

Table 1: Overview of this compound Phase I Single Ascending Dose Study in Healthy Indian Subjects

Formulation Dose Range Key Finding
This compound (IV) 50 mg - 1200 mg Well-tolerated, dose-dependent exposure. nih.gov

To assess the potential of this compound for treating respiratory infections, a study was conducted to determine its concentration in the lungs of healthy adult volunteers after oral administration of alathis compound. asm.orgresearchgate.netnih.govnih.gov This study measured the drug's levels in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM), which are key sites for respiratory infections. researchgate.netnih.govasm.org

The study found that this compound penetrates the lungs effectively. asm.org Following five days of oral dosing, the concentration of this compound in the ELF was significantly higher than the concentration of the unbound drug in the plasma throughout the dosing interval. nih.gov The penetration ratios, which compare the drug concentration in the lung compartments to that in the blood, were 7.66 for ELF to unbound plasma and 1.58 for AM to unbound plasma. mdpi.comnih.govasm.org These findings demonstrate excellent lung penetration and support the development of this compound for treating lower respiratory tract infections caused by susceptible bacteria. mdpi.comnih.govasm.orgresearchgate.net

Table 2: this compound Intrapulmonary Pharmacokinetic Parameters in Healthy Volunteers

Parameter Value Implication
ELF/Unbound Plasma AUC Ratio 7.66 High drug concentration at the site of extracellular lung pathogens. nih.govasm.org
AM/Unbound Plasma AUC Ratio 1.58 Effective drug concentration at the site of intracellular lung pathogens. nih.govasm.org

Phase II Clinical Studies

Following the promising results from Phase I, this compound advanced to Phase II clinical trials. nih.govnih.gov These studies have been successfully completed in India. vjim.orgresearchgate.nettandfonline.com The Phase II development included open-label trials designed to evaluate the efficacy and safety of this compound in patients with specific infections. nih.gov A key focus of these trials was the treatment of acute bacterial skin and skin structure infections (ABSSSI). nih.govnih.gov The successful completion of these studies provided the necessary evidence to proceed to larger-scale Phase III trials. nih.govresearchgate.net

Phase III Clinical Trials

The efficacy of this compound has been further established in robust Phase III clinical trials. nih.gov These large-scale studies were designed to compare this compound against established standard-of-care antibiotics and to confirm its effectiveness in treating specific types of bacterial infections. nih.govnih.gov

A pivotal Phase III, multicenter, randomized, open-label trial was conducted in India to compare the efficacy of this compound with linezolid (B1675486), a standard treatment for serious Gram-positive infections. vjim.orgnih.govemrok.co.in The study enrolled 501 adult patients with ABSSSI, including conditions like diabetic foot infections. nih.govemrok.co.in Patients received either intravenous or oral formulations of this compound or linezolid. nih.gov

The primary goal was to demonstrate that this compound was non-inferior to linezolid. nih.gov The results successfully met this endpoint. nih.gov Furthermore, the clinical cure rates for this compound were numerically higher than those for linezolid in both the intravenous and oral treatment groups. nih.gov

Table 3: Clinical Cure Rates at Test of Cure (TOC) in Phase III ABSSSI Trial (mITT Population)

Treatment Group This compound Cure Rate Linezolid Cure Rate Treatment Difference (95% CI)
IV Sub-group 91.0% 87.8% 3.2% (-4.5 to 10.9)
Oral Sub-group 95.2% 93.6% 1.6% (-4.2 to 7.3)

Data from a Phase 3, multicentre, randomized, open-label, active-comparator study. nih.gov

The Phase III program provided detailed evidence of this compound's efficacy against a range of specific and challenging bacterial infections.

Acute Bacterial Skin and Skin Structure Infections (ABSSSI): The trial included patients with cellulitis/erysipelas, wound infections, and major cutaneous abscesses. emrok.co.in A significant portion of these infections were caused by Staphylococcus aureus, with approximately 30% being methicillin-resistant Staphylococcus aureus (MRSA). nih.gov this compound demonstrated a higher clinical cure rate in MRSA patients (95.0%) compared to linezolid (89.3%). researchgate.netnih.govemrok.co.in

Diabetic Foot Infections: In the sub-group of patients with diabetic foot ulcers, the clinical cure rate at the test of cure was higher for intravenous this compound (91.7%) compared to intravenous linezolid (76.9%). emrok.co.in

Concurrent Bacteremia: this compound showed favorable clinical and microbiological success in patients who had bacteria present in their bloodstream at the start of the study. nih.govemrok.co.in

Respiratory Infections: While the primary Phase III trial focused on skin infections, other data support this compound's utility in respiratory tract infections. It shows potent activity against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. vjim.orgdovepress.comasm.org A real-world, retrospective study on patients with secondary bacterial pulmonary infections associated with COVID-19 found a clinical success rate of 96.8% and a microbial success rate of 97.0% with this compound therapy. researchgate.netmsjonline.orgresearchgate.net

Anaerobic Infections: The compound is also active against various anaerobic pathogens, suggesting it could be used as a single agent for polymicrobial infections. vjim.orgijirms.in

Table 4: Compound Names Mentioned

Compound Name
Alathis compound
Aztreonam
Ciprofloxacin (B1669076)
Clinafloxacin
Daptomycin
Garenoxacin
Gemifloxacin
Levofloxacin (B1675101)
This compound
Linezolid
Moxifloxacin
Nadifloxacin
Norfloxacin
Sparfloxacin (B39565)
Teicoplanin
Trovafloxacin (B114552)

Efficacy in Specific Bacterial Infections

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

This compound has undergone extensive clinical evaluation for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), demonstrating notable efficacy, including against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netpatsnap.com

A pivotal Phase 3, multicenter, randomized, open-label, active-comparator study involving 500 subjects was conducted in India to establish the non-inferiority of this compound to linezolid for ABSSSI treatment. researchgate.netnih.gov The study evaluated both intravenous (IV) and oral formulations. researchgate.net In the IV subgroup, intravenous this compound was compared with intravenous linezolid. emrok.co.in In the oral subgroup, oral alathis compound (the prodrug of this compound) was compared with oral linezolid. emrok.co.in Patients with cellulitis/erysipelas, wound infection, or major cutaneous abscess were enrolled. emrok.co.inemrok.co.in

The results of this Phase 3 trial (NCT03405064) were significant:

Clinical Cure Rates: At the Test of Cure (TOC) visit, the clinical cure rates for this compound were numerically higher than for linezolid in both the IV and oral subgroups. researchgate.netemrok.co.in

IV Subgroup: 91.0% for this compound vs. 87.8% for linezolid. researchgate.netemrok.co.in

Oral Subgroup: 95.2% for this compound vs. 93.6% for linezolid. researchgate.net

Non-Inferiority: Both IV and oral this compound were found to be non-inferior to their respective linezolid counterparts. researchgate.netnih.gov

Efficacy against MRSA: A significant portion of the infections were caused by S. aureus, with approximately 30% being MRSA. researchgate.netemrok.co.in this compound demonstrated a higher clinical cure rate for MRSA infections compared to linezolid (95.0% vs. 89.3%). researchgate.netemrok.co.in This highlights its excellent clinical activity against MRSA, a key advantage over many other quinolones. researchgate.netnih.gov

Early Clinical Response: this compound showed a high early clinical response rate. On Day 3-4, 85.2% of the IV group and 92.7% of the oral group showed a ≥20% reduction in lesion size. emrok.co.inemrok.co.in

Based on this robust clinical data, both oral and IV this compound have been approved in India for the treatment of ABSSSI in adults. researchgate.netnih.gov

Table 1: Phase 3 Clinical Trial Efficacy in ABSSSI (this compound vs. Linezolid)

Metric IV this compound IV Linezolid Oral this compound Oral Linezolid
Clinical Cure Rate (TOC) 91.0% researchgate.netemrok.co.in 87.8% researchgate.netemrok.co.in 95.2% researchgate.net 93.6% researchgate.net
Clinical Cure Rate (MRSA) 95.0% researchgate.netemrok.co.in 89.3% researchgate.netemrok.co.in 95.0% researchgate.netemrok.co.in 89.3% researchgate.netemrok.co.in
Early Clinical Response (Day 3-4) 85.2% emrok.co.inemrok.co.in 78.9% emrok.co.in 92.7% emrok.co.inemrok.co.in 88.8% emrok.co.in
Diabetic Foot Infections (DFI)

This compound has demonstrated favorable clinical and microbiological efficacy in the treatment of diabetic foot infections (DFI), including those caused by Gram-positive pathogens like MRSA. researchgate.net The drug has been approved in India for treating DFI. researchgate.netvjim.org

In the Phase 3 clinical trial for ABSSSI, a sub-group of patients had diabetic foot ulcers. emrok.co.in The clinical cure rate at the Test of Cure (TOC) for intravenous this compound in patients with diabetic foot ulcers was notably higher than that for linezolid (91.7% vs. 76.9%). emrok.co.inemrok.co.inemrok.co.in

These findings suggest that this compound is a valuable therapeutic option for managing diabetic foot infections, a common and often difficult-to-treat complication of diabetes. researchgate.net

Table 2: Clinical Cure Rate in Diabetic Foot Ulcer Sub-group (Phase 3 Trial)

Treatment Clinical Cure Rate (TOC)
IV this compound 91.7% emrok.co.inemrok.co.inemrok.co.in
IV Linezolid 76.9% emrok.co.inemrok.co.inemrok.co.in
Community-Acquired Bacterial Pneumonia (CABP)

This compound has been evaluated for its efficacy and safety in treating Community-Acquired Bacterial Pneumonia (CABP), showing promising results in clinical studies. dovepress.comtandfonline.com

A multi-center, retrospective, real-world study assessed this compound therapy in 338 CABP patients in India. ijirms.inijirms.in The study included both hospitalized (87.0%) and outpatient (13.0%) cases. ijirms.in The key findings were:

Microbial Success: The microbial success rate was 96.8%. researchgate.netijirms.inijirms.in

Clinical Improvement: A significant percentage of patients (84.31%) showed clinical improvement by day 4. ijirms.in

Another prospective, observational, multi-center study evaluated the efficacy and safety of this compound in patients with CABP. nih.gov In this study, the clinical cure at the Test of Cure (TOC) was reported in 100% of the 63 subjects evaluated. nih.govresearchgate.net

The high intrapulmonary concentrations of this compound, with notable penetration into alveolar macrophages, are believed to contribute to its efficacy in respiratory infections. vjim.orgijirms.in Its potent activity against common CABP pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens, further supports its use in this indication. ijirms.inmsjonline.orgnih.gov

Table 3: Efficacy of this compound in Community-Acquired Bacterial Pneumonia (Real-World Study)

Metric Result
Number of Patients 338 ijirms.inijirms.in
Overall Clinical Success Rate 95.0% researchgate.netijirms.inijirms.in
Microbial Success Rate 96.8% researchgate.netijirms.inijirms.in
Clinical Improvement by Day 4 84.31% ijirms.in
Hospital-Acquired Bacterial Pneumonia (HABP)

This compound and its oral prodrug, alathis compound, have been developed for the treatment of serious infections such as Hospital-Acquired Bacterial Pneumonia (HABP), particularly those caused by MRSA. nih.govmdpi.comasm.org The rationale for its use in HABP is supported by its pharmacokinetic profile, which shows high concentrations in the lungs. nih.gov

While specific clinical trial data focusing solely on HABP is limited in the provided search results, the development program for this compound has included HABP as a target indication. nih.govmdpi.com Its broad-spectrum activity and potent anti-MRSA effects make it a promising candidate for this challenging infection. mdpi.comasm.org

Infections with Concurrent Bacteremia

This compound has demonstrated efficacy in treating infections with concurrent bacteremia. researchgate.net It has received approval in India for the treatment of acute bacterial skin and skin structure infections with concurrent bacteremia. researchgate.netvjim.org

In the Phase 3 trial for ABSSSI, a subset of patients presented with concurrent bacteremia. researchgate.netemrok.co.in

In the intravenous subgroup, 8 subjects had bacteremia (4 in the this compound arm and 4 in the linezolid arm). emrok.co.in

In the oral subgroup, 4 subjects had bacteremia (1 in the this compound arm and 3 in the linezolid arm). emrok.co.in

All patients with bacteremia in the this compound arm achieved both a favorable clinical response and microbiological success. emrok.co.inemrok.co.in In contrast, one patient in the linezolid arm experienced clinical failure despite microbiological success. emrok.co.inemrok.co.in The high potency, rapid bactericidal action, and high circulating concentrations of this compound are thought to contribute to its effectiveness in bloodstream infections. emrok.co.in

A real-world study involving 1229 patients also included individuals with septicemia and catheter-related bloodstream infections, with high clinical success rates being reported for this compound treatment. nih.govoutbreak.info Another similar study with 1266 patients also showed high clinical success rates in patients with septicemia and catheter-related bloodstream infections. nih.govnih.gov

Secondary Bacterial Pulmonary Infections in Viral Pathogenesis (e.g., COVID-19 Patients)

This compound has shown promising results in the management of secondary bacterial pulmonary infections in patients with COVID-19. msjonline.org A multi-center, retrospective, real-world study was conducted to assess the safety and efficacy of IV and/or oral this compound in 154 COVID-19 patients with bacterial infections. msjonline.org

Key findings from this study include:

Patient Population: The majority of patients (92.2%) were hospitalized, and many had co-morbid conditions such as diabetes (19.6%) and hypertension (19.2%). msjonline.org

Clinical and Microbial Success: The clinical success rate was 96.8%, and the microbial success rate was 97.0%. msjonline.orgmsjonline.org

Pathogens: Cultures identified both Gram-positive (Staphylococcus aureus, MRSA, Enterococcus) and Gram-negative (Klebsiella and Pseudomonas aeruginosa) pathogens. msjonline.org

These findings suggest that this compound can be an effective treatment for secondary bacterial pneumonia in COVID-19 patients, which is often associated with higher mortality due to a dysregulated immune response. nih.govmsjonline.orgmsjonline.org

Table 4: Efficacy of this compound in Secondary Bacterial Pulmonary Infections in COVID-19 Patients

Metric Result
Number of Patients 154 msjonline.org
Clinical Success Rate 96.8% msjonline.orgmsjonline.org
Microbial Success Rate 97.0% msjonline.orgmsjonline.org
Bone and Joint Infections

Another prospective, observational, post-marketing surveillance study involving 1266 patients also documented the use of this compound for bone and joint infections, with clinical success rates ranging from 85.2% to 100% across different infection types. nih.govnih.govresearchgate.net While specific data on the efficacy of this compound solely for bone and joint infections is not detailed, its inclusion in the treatment regimens within these large-scale observational studies indicates its clinical utility for this type of infection.

Efficacy Against Multi-Drug Resistant (MDR) Gram-Positive Pathogens

This compound has demonstrated significant efficacy against a variety of multi-drug resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA). nih.govjcdronline.org Its potent activity is attributed to a distinct mechanism of action that involves preferentially targeting the bacterial DNA gyrase, which allows it to overcome resistance seen with other fluoroquinolones. jcdronline.orgijhsr.orgnih.govdovepress.com This makes it a valuable agent against quinolone-resistant S. aureus (QRSA). nih.govdovepress.comjcdr.net

In vitro studies have consistently highlighted the potent bactericidal activity of this compound. It has shown effectiveness against MRSA, vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and linezolid-resistant S. aureus (LRSA). researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) of this compound required to inhibit 90% of isolates (MIC90) was found to be 1 μg/mL for quinolone-resistant staphylococci, whereas other quinolones had MIC90 values greater than 4 μg/mL. mdpi.com In a study of 793 S. aureus isolates, this compound showed MIC50 and MIC90 values of 0.25 and 0.5 mg/L, respectively. researchgate.net Another study reported that this compound's MIC against S. aureus strains was 2, 8, and 16 times lower than those of moxifloxacin, levofloxacin, and ciprofloxacin, respectively. nih.gov

Several surveillance studies have confirmed its high susceptibility rates. One study involving 100 MDRSA isolates collected between July 2023 and March 2024 found that this compound exhibited 100% in-vitro susceptibility. ijhsr.org This was markedly superior to the susceptibility rates of other antibiotics tested against the same isolates, as detailed in the table below. ijhsr.org

Table 1: Antimicrobial Susceptibility of MDRSA Isolates

Antibiotic Susceptibility Rate (%)
This compound 100%
Linezolid 99%
Cotrimoxazole 54%
Doxycycline 50%
Gentamicin 29%
Levofloxacin 9%
Ciprofloxacin 8%

Data sourced from a study on 100 MDRSA isolates. ijhsr.org

Clinical trial data further supports this in vitro efficacy. A Phase 3 clinical study comparing this compound with linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI) demonstrated its effectiveness. jcdr.netresearchgate.net In this trial, the clinical cure rate for MRSA infections was higher for patients treated with this compound (95.0%) compared to those treated with linezolid (89.3%). nih.govresearchgate.net Specifically, in the subgroup of patients with diabetic foot infections, the clinical cure rate for intravenous this compound was notably higher than for linezolid (91.7% vs. 76.9%). nih.gov

Post-Marketing Surveillance and Real-World Evidence Studies

Following its approval in India, post-marketing surveillance and real-world evidence studies have been conducted to assess the safety and efficacy of this compound in a broader patient population and a variety of clinical settings. scienceopen.comresearchgate.netresearchgate.net These studies provide valuable insights into its performance outside the controlled environment of clinical trials. scienceopen.com

Another retrospective, multi-center study focused on 1229 patients and reported similar high rates of success. scienceopen.com The mean duration of this compound therapy was 7.2 days, with an average time to clinical improvement of 4 days. scienceopen.com

These post-marketing studies affirm the excellent safety and efficacy profile of this compound in real-world clinical practice, establishing it as a suitable treatment for various bacterial infections, including those caused by resistant pathogens like MRSA and QRSA. researchgate.netnih.govlarvol.com

Immunomodulatory Effects

Modulation of Host Inflammatory Responses

Levonadifloxacin has been shown to mitigate inflammatory responses by targeting key mediators and cellular activities involved in the inflammatory cascade. researchgate.netnih.gov Studies utilizing lipopolysaccharide (LPS) to stimulate an inflammatory reaction have been instrumental in elucidating these effects. researchgate.netemrok.co.in The overproduction of proinflammatory cytokines by host immune cells in response to bacterial toxins is a major contributor to tissue damage in conditions like pneumonia and sepsis; this compound's ability to temper this response suggests a potential for improved clinical outcomes in treating severe infections. researchgate.net

A key aspect of this compound's immunomodulatory activity is its ability to suppress the production of key proinflammatory cytokines. emrok.co.inresearchgate.net In ex-vivo studies using LPS-stimulated human whole blood, this compound significantly inhibited the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netemrok.co.inresearchgate.net This inhibitory action on cytokines, which are responsible for triggering the inflammatory cascade, may play a role in preventing the progression of tissue damage during severe infections. researchgate.netijirms.in

In a human whole-blood assay stimulated with lipopolysaccharide, this compound demonstrated a concentration-dependent reduction in the levels of these critical cytokines. researchgate.net

Effect of this compound on Proinflammatory Cytokine Release in LPS-Stimulated Human Whole Blood

CytokineConditionResult
TNF-αLPS ControlHigh levels induced
LPS + this compoundSignificant reduction in levels
IL-1βLPS ControlHigh levels induced
LPS + this compoundSignificant reduction in levels
IL-6LPS ControlHigh levels induced
LPS + this compoundSignificant reduction in levels. researchgate.netemrok.co.in

Myeloperoxidase (MPO) is an enzyme found predominantly in the granules of neutrophils and is released upon their activation. researchgate.net It serves as an indirect marker of neutrophil infiltration into tissues, a hallmark of acute inflammation and a contributor to tissue damage. researchgate.netasm.org In murine models of acute lung injury, this compound treatment led to a significant reduction in MPO levels in the bronchoalveolar lavage fluid. researchgate.netnih.gov This finding suggests that this compound can decrease the influx of neutrophils into the lungs, thereby mitigating a key component of the inflammatory process. researchgate.net

Effect of this compound on Myeloperoxidase (MPO) Levels in a Murine Acute Lung Injury Model

GroupMPO Level Outcome
LPS ControlSignificantly elevated MPO levels
LPS + this compoundSignificantly reduced MPO levels compared to LPS control. researchgate.netnih.govasm.org

Role in Acute Lung Injury Models

The immunomodulatory effects of this compound have been further substantiated in murine models of lipopolysaccharide-induced acute lung injury (ALI). researchgate.netasm.org In these in-vivo studies, systemic administration of this compound resulted in a marked attenuation of the inflammatory response within the lungs. researchgate.netemrok.co.in

Drug Drug Interactions and Concomitant Therapy Considerations

Potential for Cytochrome P450 Enzyme-Mediated Interactions

The cytochrome P450 (CYP) system is a major pathway for the metabolism of many drugs, and interactions at this level are a common source of adverse drug events. However, levonadifloxacin exhibits minimal involvement of the CYP450 system in its metabolism. emrok.co.in

In vitro studies have been conducted to evaluate the potential of this compound and its primary metabolite, this compound sulphate, to inhibit or induce key CYP enzymes. The findings indicate a low likelihood of clinically significant CYP-mediated drug-drug interactions.

Research Findings:

Inhibition: In vitro studies using human liver microsomes showed that neither this compound nor its sulphate metabolite inhibited the activity of seven major CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govtandfonline.com This lack of inhibition was observed even at concentrations significantly higher (12- to 24-fold) than the clinical maximum concentration (Cmax). nih.govtandfonline.com

Induction: In human hepatocytes, this compound did not show any potential to induce CYP1A2, CYP2B6, or CYP3A4/5 at concentrations 8- to 10-fold higher than the clinical Cmax. emrok.co.inwockhardtdiabetic.com

These results suggest that this compound is unlikely to alter the pharmacokinetics of co-administered drugs that are substrates for these CYP enzymes, such as midazolam, cyclosporine, warfarin (B611796), and theophylline (B1681296). emrok.co.inwockhardtdiabetic.com Conversely, drugs that inhibit or induce CYP enzymes are not expected to significantly change the pharmacokinetics of this compound. emrok.co.inwockhardtdiabetic.com

Table 1: Summary of in vitro CYP450 Interaction Studies with this compound

CYP Isoform Inhibition Potential Induction Potential Source(s)
CYP1A2 Not inhibited Not induced emrok.co.innih.govtandfonline.com
CYP2B6 Not inhibited Not induced emrok.co.innih.govtandfonline.com
CYP2C8 Not inhibited Not assessed emrok.co.innih.govtandfonline.com
CYP2C9 Not inhibited Not assessed emrok.co.innih.govtandfonline.com
CYP2C19 Not inhibited Not assessed emrok.co.innih.govtandfonline.com
CYP2D6 Not inhibited Not assessed emrok.co.innih.govtandfonline.com
CYP3A4 Not inhibited Not induced emrok.co.innih.govtandfonline.com

Interactions with Chelation Agents (e.g., Antacids, Sucralfate, Metal Cations)

Like other fluoroquinolones, the absorption of oral this compound can be significantly reduced by the concurrent administration of products containing multivalent cations. patsnap.commedicinenet.com This interaction is due to the formation of poorly absorbed chelate complexes in the gastrointestinal tract. medicinenet.com

Interacting Agents Include:

Antacids containing magnesium or aluminum. patsnap.comapollopharmacy.in

Sucralfate. patsnap.comapollopharmacy.in

Metal cations, such as in multivitamins containing iron or zinc. patsnap.comapollopharmacy.in

Didanosine. apollopharmacy.in

To manage this interaction, it is recommended that oral this compound be administered at least two hours before or two to six hours after these products. patsnap.comapollopharmacy.in

For intravenous administration, this compound should not be co-administered through the same intravenous line with any solution containing multivalent cations, such as magnesium. emrok.co.inwockhardtdiabetic.com

Table 2: Management of Interactions with Chelation Agents

Interacting Agent Mechanism Management Recommendation Source(s)
Antacids (Magnesium, Aluminum) Chelation in GI tract Administer oral this compound at least 2 hours before or 2-6 hours after antacid. patsnap.comapollopharmacy.in
Sucralfate Chelation in GI tract Administer oral this compound at least 2 hours before or 2-6 hours after sucralfate. patsnap.comapollopharmacy.inaap.org
Multivitamins (Iron, Zinc) Chelation in GI tract Administer oral this compound at least 2 hours before or 2 hours after multivitamins. patsnap.commedicinenet.com
Didanosine Chelation in GI tract Separate administration times. apollopharmacy.in
IV Solutions with Multivalent Cations Direct chemical incompatibility Do not administer through the same IV line. emrok.co.inwockhardtdiabetic.com

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The concomitant use of some fluoroquinolones and nonsteroidal anti-inflammatory drugs (NSAIDs) may increase the risk of central nervous system (CNS) stimulation and seizures. patsnap.comgoodrx.comresearchgate.net This is a known class effect for fluoroquinolones, potentially caused by a synergistic inhibition of gamma-aminobutyric acid (GABA) binding to brain receptors. drugs.com

However, preclinical studies specific to this compound have shown no potentiation of seizure potential. In a study involving mice, no seizures were observed when supratherapeutic concentrations of this compound were administered in combination with the NSAID fenbufen. wockhardtdiabetic.com Despite this finding, it is noted that using NSAIDs with this compound could elevate the risk of CNS stimulation. patsnap.com

Table 3: Summary of this compound and NSAID Interaction Findings

Finding Study Type Details Source(s)
No Seizure Potentiation Preclinical (mice) No seizures observed with co-administration of supratherapeutic doses of this compound and fenbufen. wockhardtdiabetic.com
Potential Risk (Class Effect) General Information Co-administration may increase the risk of CNS stimulation and seizures. patsnap.comgoodrx.comdrugs.com

Interactions with Corticosteroids

A significant drug interaction concern for the fluoroquinolone class is the increased risk of tendinitis and tendon rupture when used concomitantly with corticosteroids. wockhardtdiabetic.commedscape.com This risk is particularly elevated in geriatric patients (over 60 years of age) and in those who have received kidney, heart, or lung transplants. emrok.co.inwockhardtdiabetic.com The Achilles tendon is most frequently affected, but ruptures in other tendons have also been reported. drugs.com

This is a class-wide precaution, and caution should be exercised when prescribing this compound to patients receiving concomitant corticosteroid therapy. emrok.co.inwockhardtdiabetic.compatsnap.com Patients should be advised to report any symptoms of tendon pain, swelling, or inflammation. drugs.com

Table 4: this compound and Corticosteroid Interaction

Interaction At-Risk Populations Recommendation Source(s)
Increased risk of tendinitis and tendon rupture Elderly (>60 years), transplant recipients, patients on corticosteroid therapy Use with caution. Advise patients to monitor for and report tendon-related symptoms. emrok.co.inwockhardtdiabetic.compatsnap.comdrugs.com

Interactions with Anticoagulants (e.g., Warfarin)

Based on in vitro studies of the CYP450 enzyme system, this compound is considered unlikely to alter the pharmacokinetics of warfarin, as it does not significantly inhibit the relevant metabolizing enzymes. emrok.co.inwockhardtdiabetic.com

However, there are conflicting considerations. Some information suggests that this compound could potentially increase the anticoagulant effect of warfarin, necessitating close monitoring of patients. patsnap.com This aligns with the known potential for other fluoroquinolones to enhance the effects of warfarin, which can lead to an increased risk of bleeding. goodrx.comdrugs.comnih.gov The proposed mechanisms for this class interaction include displacement of warfarin from protein binding sites and a reduction in vitamin K-producing gut flora. nih.gov

Given these considerations, while a direct CYP-mediated interaction is unlikely, careful monitoring of coagulation parameters (e.g., International Normalized Ratio - INR) is recommended when this compound is co-administered with warfarin. patsnap.comdrugs.com

Table 5: this compound and Warfarin Interaction Considerations

Evidence Type Finding Implication Source(s)
***In Vitro* CYP Studies** This compound does not inhibit key warfarin-metabolizing enzymes. A pharmacokinetic interaction via CYP inhibition is unlikely. emrok.co.inwockhardtdiabetic.com
General Drug Information This compound may potentially increase the anticoagulant effect. Close monitoring of patients on concomitant therapy is essential. patsnap.com
Fluoroquinolone Class Effect Other fluoroquinolones can potentiate warfarin's effect, increasing bleeding risk. Caution and monitoring of anticoagulation parameters are warranted. goodrx.comdrugs.comnih.govnih.gov

Methodologies for Antimicrobial Susceptibility Testing

Reference Susceptibility Testing Methods

Reference methods for antimicrobial susceptibility testing provide the foundational data for the calibration of other testing systems and for the establishment of interpretive criteria. For Levonadifloxacin, the primary reference methods are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. affibiotics.com This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium, typically Mueller-Hinton broth. affibiotics.comasm.org Each dilution is then inoculated with a standardized suspension of the test bacterium. affibiotics.com Following an incubation period of 16-20 hours at 35°C, the wells are examined for visible turbidity. affibiotics.com The MIC is recorded as the lowest concentration of this compound that prevents visible bacterial growth. affibiotics.com This method is considered a reference standard for its accuracy and reproducibility. asm.org

A commercially available kit, the this compound HiMIC™ Plate Kit, utilizes the broth microdilution method to determine the MIC of this compound against a test organism in a range of 0.125 mcg/ml to 8 mcg/ml. himedialabs.com This kit consists of a 96-well microtiter plate with detachable wells containing a gradient of the antibiotic. himedialabs.com

The agar dilution method is another reference technique for determining the MIC of this compound. In this method, varying concentrations of the antibiotic are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. nih.gov A standardized inoculum of the test organism is then spot-inoculated onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth, and the MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the organism. The agar dilution method is particularly useful for testing a large number of isolates simultaneously.

Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used and practical method for routine antimicrobial susceptibility testing. ijhsr.org This technique involves placing a paper disk impregnated with a standardized amount of this compound (10 μg) onto the surface of a Mueller-Hinton agar plate that has been uniformly inoculated with a standardized suspension of the test bacterium. affibiotics.comnih.gov The plate is then incubated at 35°C for 16-18 hours. affibiotics.com During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. affibiotics.com The diameter of this zone is measured and interpreted as susceptible, intermediate, or resistant according to predefined criteria. affibiotics.com Studies have demonstrated that the disk diffusion method is a reliable technique for determining the susceptibility of Gram-positive pathogens to this compound. nih.gov

Gradient Strip-Based Minimum Inhibitory Concentration (MIC) Method

The gradient strip-based MIC method, often referred to by the trade name E-test, is a quantitative assay that provides a direct measurement of the MIC. This method utilizes a thin, inert, and non-porous plastic strip with a predefined, continuous, and exponential gradient of this compound on one side and a corresponding MIC scale on the other. liofilchem.net The strip is placed on the surface of an agar plate inoculated with the test organism. As the antibiotic diffuses into the agar, an elliptical zone of inhibition is formed. After incubation, the MIC value is read directly from the scale at the point where the edge of the inhibition ellipse intersects the strip. liofilchem.net This method offers a convenient alternative to the more labor-intensive reference dilution methods for determining the MIC of this compound.

Clinical and Laboratory Standards Institute (CLSI) Guidelines, Quality Control, and Breakpoints

The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antimicrobial susceptibility testing to ensure inter-laboratory reproducibility and accuracy. These guidelines include protocols for reference methods like broth microdilution and disk diffusion, as well as quality control (QC) parameters. nih.govmanipal.edu For this compound, CLSI has approved the reference MIC and disk diffusion methods and has published reference ranges for quality control strains in its M100 document. nih.govmanipal.edu

Quality control is a critical component of susceptibility testing. It involves the regular testing of reference bacterial strains with known susceptibility patterns to ensure that the testing system is performing correctly. The CLSI M100 document provides acceptable QC ranges for this compound against specific ATCC (American Type Culture Collection) strains for both MIC and disk diffusion methods. researchgate.net

Table 1: CLSI Quality Control Ranges for this compound

Quality Control Strain Method Acceptable QC Range
Staphylococcus aureus ATCC® 29213 MIC (μg/mL) 0.12 - 0.5
Staphylococcus aureus ATCC® 25923 Disk Diffusion (mm) 22 - 28
Enterococcus faecalis ATCC® 29212 MIC (μg/mL) 0.25 - 1
Streptococcus pneumoniae ATCC® 49619 MIC (μg/mL) 0.12 - 0.5
Streptococcus pneumoniae ATCC® 49619 Disk Diffusion (mm) 20 - 26
Haemophilus influenzae ATCC® 49247 MIC (μg/mL) 0.06 - 0.25
Haemophilus influenzae ATCC® 49247 Disk Diffusion (mm) 24 - 30

Data sourced from CLSI M100 documents.

Breakpoints are the specific MIC values or zone diameters used to categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. The breakpoints for this compound have been established based on a combination of microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcomes data. These breakpoints are crucial for the clinical interpretation of susceptibility test results and for guiding appropriate antibiotic therapy. The breakpoints for this compound have been developed in accordance with the approaches of the U.S. Food and Drug Administration (FDA), the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the CLSI. nih.govmanipal.edu

Table 2: CLSI Interpretive Criteria (Breakpoints) for this compound against Staphylococcus aureus

Method Susceptible Intermediate Resistant
MIC (μg/mL) ≤ 1 2 ≥ 4
Disk Diffusion (mm) ≥ 19 16 - 18 ≤ 15

Data sourced from CLSI M100 documents.

Future Research Directions

Exploration of New Therapeutic Indications

While approved for acute bacterial skin and skin structure infections (ABSSSI), including diabetic foot infections and concurrent bacteremia, the potent in vitro and in vivo activity of levonadifloxacin suggests its utility in other difficult-to-treat infections. vjim.orgresearchgate.net

Future research will likely focus on:

Bone and Joint Infections (BJIs): Staphylococcus aureus is a primary pathogen in BJIs, and the rise of MRSA presents a significant therapeutic challenge. nih.gov Preclinical pharmacokinetic studies in rats have shown that this compound penetrates bone tissue, with repeated doses leading to increased concentration in both hard bone and bone marrow. nih.gov These findings, coupled with its efficacy against MRSA, support its potential as a treatment for BJIs. nih.govnih.gov Clinical trials are needed to validate these preclinical observations and establish this compound's role in managing these complex infections. nih.gov

Prosthetic Joint Infections (PJIs): A subset of BJIs, PJIs are notoriously difficult to eradicate due to biofilm formation. This compound has demonstrated activity against biofilm-embedded quinolone-resistant S. aureus, a key feature for potential efficacy in PJI treatment. nih.govdovepress.com

Diabetic Foot Infections (DFIs): Although already an approved indication, further research can explore its efficacy in more severe or complex DFIs, particularly those with polymicrobial involvement or deep tissue infection. researchgate.net

Respiratory Tract Infections: this compound has shown activity against common respiratory pathogens, including resistant strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. nih.govnih.gov Real-world observational studies have documented its use in treating lower respiratory tract infections, including in patients with COVID-19 pneumonia, with high clinical success rates. researchgate.netnih.govmsjonline.org Further dedicated clinical trials could solidify its indication for community-acquired and hospital-acquired pneumonia.

Longitudinal Studies on Resistance Development and Persistence

The emergence of bacterial resistance is an ever-present threat to the longevity of any antibiotic. nih.gov While this compound has shown a low propensity for resistance development due to its unique mechanism of action, including preferential targeting of DNA gyrase and resistance to efflux pumps like NorA, continuous surveillance is crucial. vjim.orgnih.govresearchgate.net

Key areas for future investigation include:

Monitoring Resistance Trends: Establishing long-term surveillance programs to monitor for the emergence of this compound-resistant strains in clinical settings is essential.

Mechanisms of Resistance: Investigating the genetic and molecular mechanisms that could lead to this compound resistance will be vital for anticipating and potentially overcoming this challenge. While it has shown effectiveness against quinolone-resistant strains, understanding the potential for new mutations is critical. jcdronline.orgoup.com

Resistance Suppression: this compound has demonstrated potent resistance suppression features, such as a low mutant prevention concentration (MPC). researchgate.netresearchgate.net Further studies could explore how to leverage this characteristic in clinical practice to minimize the selection of resistant mutants.

Comparative Effectiveness Research in Diverse Patient Populations

To fully understand the clinical value of this compound, it is important to compare its effectiveness against standard-of-care treatments in a variety of patient populations and clinical scenarios.

Future research should include:

Head-to-Head Clinical Trials: While initial Phase 3 trials compared this compound to linezolid (B1675486) for ABSSSI, further comparative studies against other anti-MRSA agents (e.g., vancomycin (B549263), daptomycin) for various indications are needed. researchgate.netmdpi.comjcdr.net

Special Patient Populations: Evaluating the efficacy of this compound in specific patient groups, such as the elderly, immunocompromised patients, and those with renal or hepatic impairment, will provide crucial data for guiding treatment decisions. jcdr.net Studies have suggested that dose adjustments may not be necessary for patients with hepatic impairment, a feature that requires further clinical validation. dovepress.com

Real-World Evidence: Post-marketing surveillance and real-world observational studies, like the PIONEER study, provide valuable insights into the drug's performance in everyday clinical practice across a wide range of infections and patient comorbidities. nih.govnih.govoutbreak.info

Development of Novel Formulations and Delivery Systems

The availability of both intravenous (IV) and oral formulations of this compound offers significant clinical flexibility, allowing for an easy transition from parenteral to oral therapy. nih.govzeelabpharmacy.com Future research could build upon this advantage.

Potential avenues for development include:

Topical Formulations: For localized skin infections, a topical formulation of this compound could offer targeted delivery, minimizing systemic exposure.

Inhaled Formulations: For respiratory tract infections, an inhaled version could deliver high concentrations of the drug directly to the lungs, potentially improving efficacy and reducing systemic side effects. tandfonline.com

Advanced Drug Delivery Systems: Exploration of novel drug delivery systems, such as nanoparticles or liposomes, could enhance tissue penetration, prolong the drug's half-life, or target the drug to specific sites of infection. scirp.org

Investigation of Synergistic Antimicrobial Combinations

Combination therapy is a key strategy for treating severe or resistant infections and can help prevent the emergence of resistance. mdpi.com

Future research should explore the synergistic potential of this compound with other antimicrobial agents.

In Vitro Synergy Studies: Systematic in vitro testing of this compound in combination with other antibiotics against a broad range of multidrug-resistant pathogens can identify promising synergistic or additive interactions. Studies have shown the potential of combining vancomycin with agents like rifampicin (B610482) or oxacillin (B1211168) against MRSA. frontiersin.orgnih.gov Similar investigations with this compound are warranted.

Combination Therapy for Gram-Negative Infections: While primarily potent against Gram-positive organisms, this compound does have some activity against quinolone-susceptible Gram-negative bacteria. nih.govemrok.co.in Combining it with other antibiotics could broaden its spectrum to effectively treat mixed infections.

Biofilm Eradication: Investigating the efficacy of this compound in combination with other agents specifically targeting bacterial biofilms could be a promising strategy for infections like PJIs and catheter-related bloodstream infections.

Q & A

Q. What is the mechanism of action of Levonadifloxacin against Gram-positive pathogens, and how does it differ from other fluoroquinolones?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. Unlike earlier fluoroquinolones, it retains activity against quinolone-resistant Staphylococcus aureus (QRSA) and methicillin-resistant S. aureus (MRSA) due to structural modifications that reduce affinity for efflux pumps and enhance binding to mutated enzymes. Analytical studies using time-kill assays and mutant prevention concentration (MPC) metrics demonstrate its bactericidal efficacy at lower concentrations compared to ciprofloxacin .

Q. What are the key synthetic intermediates and analytical methods for characterizing this compound during API development?

this compound is synthesized via a six-step route starting from 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline. Critical intermediates include the S-nadifloxacin impurity, which is isolated and characterized using HPLC, mass spectrometry, and NMR (¹H and ¹³C). Impurity profiling during API development requires orthogonal techniques: reversed-phase HPLC for separation, high-resolution mass spectrometry (HRMS) for structural confirmation, and quantitative NMR for purity validation .

Q. What standardized protocols are recommended for assessing this compound’s in vitro antimicrobial activity?

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is recommended for determining minimum inhibitory concentrations (MICs). For Burkholderia pseudomallei, MIC testing should include time-kill assays to evaluate rapid bactericidal effects (~3 log₁₀ reduction within 24 hours). Studies should compare this compound with control antibiotics (e.g., ciprofloxacin) and account for pH variations in growth media, which can influence fluoroquinolone activity .

Advanced Research Questions

Q. How should researchers design pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate this compound’s penetration into lung epithelial lining fluid (ELF) and intracellular compartments?

PK/PD studies should employ bronchoscopic sampling to measure ELF concentrations via ultra-performance liquid chromatography (UPLC). For intracellular uptake, use infected macrophage models with LC-MS/MS to quantify drug levels. Key parameters include the ratio of area under the concentration-time curve (AUC) to MIC (AUC/MIC) and time above MIC (T > MIC). Evidence from the PIONEER study shows ELF concentrations exceed plasma levels by 2–3 fold, supporting its efficacy in respiratory infections .

Q. How can discrepancies between in vitro MIC data and in vivo efficacy be resolved when evaluating this compound against atypical pathogens?

Discrepancies may arise from host-pathogen interactions (e.g., intracellular survival of Legionella). To address this:

  • Use hollow-fiber infection models (HFIM) simulating human pharmacokinetics.
  • Validate findings in neutropenic murine pneumonia models.
  • Cross-reference MICs with post-antibiotic effects (PAE) and sub-MIC exposure data. For example, this compound’s PAE of 1.5–2.5 hours against S. pneumoniae explains sustained efficacy despite fluctuating plasma levels .

Q. What methodological considerations are critical when extrapolating this compound’s clinical data from immunocompetent to immunocompromised populations?

Retrospective cohort studies should stratify outcomes by immune status (e.g., neutropenia, diabetes). Key adjustments include:

  • Higher dosing frequencies (e.g., 500 mg IV q12h instead of q24h) to account for altered clearance.
  • Prolonged therapy duration (10–14 days vs. 7 days) for immunocompromised patients.
  • Monitoring for opportunistic superinfections using multiplex PCR panels. Interim analyses from immunocompromised cohorts show 85.3% clinical cure rates with no major adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonadifloxacin
Reactant of Route 2
Reactant of Route 2
Levonadifloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.